2-Bromo-2,3,3,3-tetrafluoropropanamide CAS number 422-22-0
2-Bromo-2,3,3,3-tetrafluoropropanamide CAS number 422-22-0
An In-Depth Technical Guide to 2-Bromo-2,3,3,3-tetrafluoropropanamide (CAS 422-22-0)
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-2,3,3,3-tetrafluoropropanamide, a specialized fluorinated building block. The document is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development. It delves into the compound's physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, explores its chemical reactivity and mechanistic behavior, and discusses its potential applications in medicinal chemistry. The guide is grounded in authoritative references and emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical utility.
Introduction and Strategic Importance
2-Bromo-2,3,3,3-tetrafluoropropanamide, bearing the CAS number 422-22-0, is a highly functionalized organofluorine compound. Its structure is characterized by a primary amide and a stereocenter bearing four distinct substituents: a bromine atom, a trifluoromethyl group, a fluorine atom, and a carboxamide group. This unique confluence of functionalities makes it a valuable and reactive intermediate for the synthesis of complex fluorinated molecules.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine and fluorine-containing groups, such as the trifluoromethyl moiety, can profoundly modulate a drug candidate's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1] Compounds like 2-Bromo-2,3,3,3-tetrafluoropropanamide serve as critical synthons, providing a direct route to introduce the α-bromo-tetrafluoropropionyl scaffold into target structures, thereby enabling the exploration of novel chemical space in drug discovery programs.[2]
Physicochemical and Structural Data
While specific experimental data for 2-Bromo-2,3,3,3-tetrafluoropropanamide is not widely published, its key properties can be calculated or inferred from its structure and from data available for its immediate precursor, ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate (CAS 10186-73-9).[3]
| Property | Value (2-Bromo-2,3,3,3-tetrafluoropropanamide) | Notes / Reference Data (Ethyl Ester Precursor) |
| CAS Number | 422-22-0 | 10186-73-9 |
| Molecular Formula | C₃H₂BrF₄NO | C₅H₅BrF₄O₂ |
| Molecular Weight | 224.95 g/mol | 252.99 g/mol [3] |
| Appearance | Predicted: White to off-white solid | Colorless liquid |
| Boiling Point | Data not available | ~135-140 °C (Predicted) |
| Density | Data not available | ~1.65 g/cm³ (Predicted) |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in common organic solvents |
| SMILES | NC(=O)C(F)(Br)C(F)(F)F | CCOC(=O)C(F)(Br)C(F)(F)F |
| InChIKey | (Predicted) | UFRGKZCBWHOBAP-UHFFFAOYSA-N[3] |
Synthesis and Manufacturing Insights
The most direct and industrially scalable route to 2-Bromo-2,3,3,3-tetrafluoropropanamide is the aminolysis (amidation) of its corresponding ethyl ester, ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate. This precursor is commercially available or can be synthesized from related fluorinated building blocks. The conversion of an ester to a primary amide is a fundamental transformation, typically achieved by reaction with ammonia.
Proposed Synthetic Pathway
The synthesis involves the nucleophilic acyl substitution of the ethoxy group of the ester by ammonia. The reaction can be performed using aqueous or anhydrous ammonia in a suitable solvent.
Caption: Proposed synthesis of the target amide via aminolysis of its ethyl ester.
Detailed Experimental Protocol: Amidation of Ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate
This protocol is designed as a self-validating system, explaining the rationale behind each step. It is adapted from standard amidation procedures, with special consideration for the handling of fluorinated compounds and ammonia.[4]
Materials:
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Ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate (1.0 eq)
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Ammonia solution (7N in Methanol, 3.0-5.0 eq)
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Diethyl ether (for extraction)
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Saturated aqueous sodium chloride (Brine)
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Anhydrous magnesium sulfate (or sodium sulfate)
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Round-bottom flask or pressure-rated vessel
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Magnetic stirrer and stir bar
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Ice bath
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Rotary evaporator
Procedure:
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Reactor Setup & Inerting:
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To a clean, dry, pressure-rated glass vessel equipped with a magnetic stir bar, add ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate (1.0 eq).
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Causality: A pressure vessel is recommended due to the volatility of ammonia and the potential for pressure buildup upon warming. The system must be dry to prevent unwanted hydrolysis side reactions.
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Reagent Addition:
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Cool the vessel to 0 °C using an ice-water bath.
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Slowly add the 7N solution of ammonia in methanol (3.0-5.0 eq) to the stirred ester. The vessel should be sealed after addition.
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Causality: Cooling minimizes the loss of volatile ammonia and controls the initial exotherm of the reaction. Using a pre-made solution of ammonia in a compatible solvent like methanol ensures good mixing and controlled stoichiometry. An excess of ammonia is used to drive the equilibrium towards the amide product.
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Reaction Monitoring:
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Allow the sealed reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting ester.
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Causality: The extended reaction time at room temperature is typically required for the less reactive ester to undergo complete conversion. Monitoring ensures the reaction is complete before proceeding to workup, maximizing yield.
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Workup and Isolation:
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Upon completion, cool the mixture and carefully vent any excess pressure in a well-ventilated fume hood.
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Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and methanol solvent.
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Dissolve the resulting residue in diethyl ether and wash sequentially with water and then saturated brine.
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Causality: The aqueous washes remove any remaining ammonia salts and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
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Drying and Purification:
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude 2-Bromo-2,3,3,3-tetrafluoropropanamide.
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If necessary, purify the product further by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel column chromatography.
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Causality: Thorough drying of the organic phase is critical before final solvent removal. Purification ensures the final product is free of residual starting material and byproducts, which is essential for subsequent applications.
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Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-Bromo-2,3,3,3-tetrafluoropropanamide is dominated by the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the electron-withdrawing fluorine and trifluoromethyl substituents. The bromine atom serves as a good leaving group.
Caption: Key reactivity pathways for 2-Bromo-2,3,3,3-tetrafluoropropanamide.
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Nucleophilic Substitution: The compound is an excellent substrate for SN reactions. It can react with a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions) to displace the bromide. The reaction mechanism (SN1 vs. SN2) will depend on the nucleophile, solvent, and steric factors. Given the steric hindrance and the potential for carbocation stabilization by the fluorine atom (via lone pair donation), an SN1-like pathway is plausible under certain conditions.[5]
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Radical Reactions: Similar to other α-bromodifluoroamides, this compound can serve as a precursor to a fluorinated radical.[6] Under radical initiation conditions (e.g., using AIBN or photoredox catalysis), homolytic cleavage of the C-Br bond can generate a stabilized α-acyl radical, which can then participate in various coupling reactions, such as atom transfer radical addition (ATRA) to alkenes.[7]
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Base-Mediated Rearrangements: In the presence of strong, non-nucleophilic bases, α-haloamides can undergo Favorskii-type rearrangements. This involves the formation of a strained aziridinone intermediate, followed by ring-opening to yield a rearranged product. This pathway should be considered when planning reactions under basic conditions.
Applications in Drug Discovery and Development
While specific patents citing CAS 422-22-0 are not prevalent, the utility of this compound lies in its capacity as a specialized building block. Its primary application is in the synthesis of novel pharmaceutical candidates where the introduction of a tetrafluorinated, three-carbon motif is desired.
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Scaffold Decoration: It can be used to alkylate heterocycles, phenols, and other nucleophilic cores of drug-like molecules. The resulting α-fluoro-α-trifluoromethyl amide moiety can act as a bioisostere for other chemical groups, enhance binding to target proteins through unique electronic interactions, and block sites of metabolism.[1]
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Synthesis of Fluorinated Amino Acids: Through nucleophilic displacement of the bromide with an azide, followed by reduction, the compound can be a precursor to novel, highly fluorinated unnatural amino acids. These can be incorporated into peptides to enhance their stability and conformational properties.
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Fragment-Based Drug Discovery (FBDD): As a small, reactive, and fluorine-rich molecule, it is an ideal candidate for FBDD screening libraries. Identifying weak-binding fragments that can be subsequently optimized is a powerful strategy in modern drug discovery.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for 2-Bromo-2,3,3,3-tetrafluoropropanamide. Therefore, its hazards must be inferred from structurally related compounds. Its precursor, ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate, is classified as an irritant.[3] The non-brominated analog, 2,3,3,3-tetrafluoropropanamide, carries warnings for skin and serious eye damage.
It is imperative to handle this compound with extreme caution in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).
| Hazard Category | Inferred GHS Classification & Precautionary Statements |
| Acute Toxicity | Warning: May be harmful if swallowed, inhaled, or in contact with skin. (Based on general reactivity of α-haloamides). |
| Skin Corrosion/Irritation | Danger: Causes skin irritation, potentially severe. (Inferred from[3]). P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Damage/Irritation | Danger: Causes serious eye damage. (Inferred from). P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Warning: May cause respiratory irritation. (Inferred from[3]). P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Handling | Use only in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials (strong bases, oxidizing agents). |
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